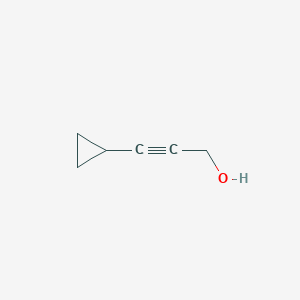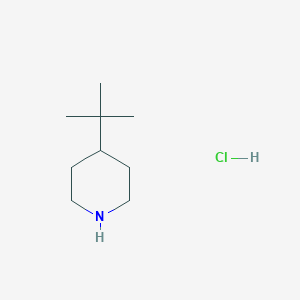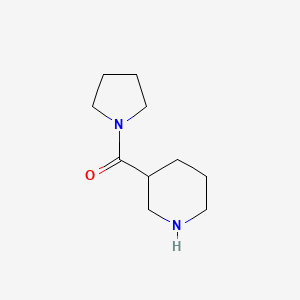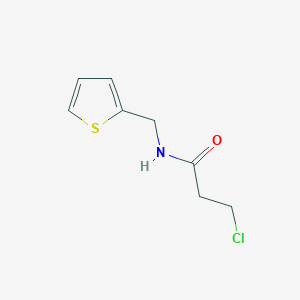
3-Cyclopropylprop-2-yn-1-ol
Übersicht
Beschreibung
3-Cyclopropylprop-2-yn-1-ol is an organic compound with the molecular formula C6H8O1. It has a molecular weight of 96.131 and is a colorless liquid1.
Synthesis Analysis
The synthesis of 3-Cyclopropylprop-2-yn-1-ol involves a reaction of the appropriate aryl iodide with propargylic alcohol in the presence of copper iodide and PdCl2 (PPh3)22. The reaction is stirred at room temperature2. The product is then obtained through chromatography on silica gel2.
Molecular Structure Analysis
The InChI code for 3-Cyclopropylprop-2-yn-1-ol is 1S/C6H8O/c7-5-1-2-6-3-4-6/h6-7H,3-5H21. This indicates that the molecule consists of a cyclopropyl group attached to a prop-2-yn-1-ol group1.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Cyclopropylprop-2-yn-1-ol are not readily available from the search results. However, given its structure, it may participate in reactions typical of alcohols and alkynes.Physical And Chemical Properties Analysis
3-Cyclopropylprop-2-yn-1-ol is a colorless liquid1. It has a molecular weight of 96.131. The compound’s purity is reported to be 97%1.Wissenschaftliche Forschungsanwendungen
Ytterbium(III) Triflate-Catalyzed Amination
- Application : Rao et al. (2009) describe the use of 1-cyclopropylprop-2-yn-1-ols in the ytterbium(III) triflate-catalyzed ring opening with sulfonamides, leading to the synthesis of conjugated enynes. This process is noted for its moderate to good yields and regioselective nature under mild conditions (Rao et al., 2009).
Carbonyl Propargylation or Allenylation
- Application : Masuyama et al. (1998) conducted carbonyl propargylation using 3-bromoprop-1-yne and tin(II) chloride, which produced 1-substituted but-3-yn-1-ols, a derivative of 3-Cyclopropylprop-2-yn-1-ol (Masuyama et al., 1998).
Synthesis of Antifungal Compounds
- Application : Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol derivatives, which showed high activity against Candida spp. strains. This synthesis involved cycloaddition using alkynes, a category to which 3-Cyclopropylprop-2-yn-1-ol belongs (Zambrano-Huerta et al., 2019).
[1,3]-Dipolar Cycloaddition Reactions
- Application : Dürüst et al. (2014) explored the [1,3]-dipolar cycloadditions of N-aryl sydnones with compounds including 1-cyclopropylprop-2-yn-1-ol. This reaction yielded pyrazole derivatives, demonstrating the versatility of 3-Cyclopropylprop-2-yn-1-ol in synthesizing fused ring structures (Dürüst et al., 2014).
Synthesis of Functionalized Derivatives
- Application : Yao & Shi (2007) detailed the reaction of arylmethylenecyclopropanes with 1,1,3-triarylprop-2-yn-1-ol to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This synthesis is catalyzed by Lewis acid under mild conditions and is significant for its diversity in producing various derivatives (Yao & Shi, 2007).
Safety And Hazards
The compound is associated with several hazard statements, including H225, H315, H319, and H3351. These correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively1. Precautionary measures include avoiding dust formation and using personal protective equipment3.
Zukünftige Richtungen
The future directions for 3-Cyclopropylprop-2-yn-1-ol are not readily available from the search results. Its potential applications would depend on its chemical properties and the specific context in which it is used.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
3-cyclopropylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRKXFDMDCCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383157 | |
| Record name | 3-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylprop-2-yn-1-ol | |
CAS RN |
101974-69-0 | |
| Record name | 3-cyclopropylprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylprop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)











![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)
